molecular formula C23H24ClNO5 B8034933 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride

Cat. No.: B8034933
M. Wt: 429.9 g/mol
InChI Key: QRDDBOMVDDCUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of Droxidopa, a medication used to treat neurogenic orthostatic hypotension. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful for research purposes, including metabolic studies and molecular tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves several steps, starting from the basic structure of Droxidopa. The process typically includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl groups to prevent unwanted reactions.

    Isotopic Labeling:

    Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol forms.

    Substitution: The benzyl protecting groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.

    Industry: Utilized in the development of new synthetic methods and as a quality control standard in pharmaceutical production.

Mechanism of Action

The mechanism of action of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track its distribution and metabolism within biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in neurotransmitter synthesis and regulation.

Comparison with Similar Compounds

Similar Compounds

    Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.

    3,4-Di-O-benzylDL-threo-Droxidopa: A non-isotopically labeled version of the compound.

    L-threo-3,4-Dihydroxyphenylserine: Another derivative with similar pharmacological properties.

Uniqueness

The uniqueness of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride lies in its isotopic labeling, which provides distinct advantages in research applications. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and analysis in metabolic studies, making it a valuable tool in both basic and applied sciences.

Biological Activity

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a chemically modified form of the naturally occurring amino acid L-DOPA. This compound is notable for its potential therapeutic applications, particularly in the treatment of conditions related to dopamine deficiency, such as Parkinson's disease. Its structural modifications enhance its biological activity and pharmacokinetic properties.

  • Molecular Formula : C23H24ClNO5
  • Molecular Weight : 429.89 g/mol
  • CAS Number : 73594-43-1 (for the unlabelled form), 1329488-61-0 (for the isotopically labelled form) .

Biological Activity

The biological activity of 3,4-Di-O-benzyl DL-threo-Droxidopa involves its role as a precursor in the biosynthesis of neurotransmitters. The compound is known to exhibit:

  • Dopaminergic Activity : It enhances dopamine synthesis in the brain, which is crucial for motor control and cognitive functions.
  • Neuroprotective Effects : Studies suggest that it may protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.

The compound acts primarily by increasing the levels of dopamine in the central nervous system (CNS). It is converted to L-DOPA, which subsequently gets decarboxylated to dopamine. This mechanism underlies its therapeutic effects in treating motor symptoms associated with Parkinson's disease .

Research Findings

  • Pharmacokinetics : Research indicates that 3,4-Di-O-benzyl DL-threo-Droxidopa has improved bioavailability compared to standard L-DOPA formulations. This results in more stable plasma levels and potentially reduced side effects .
  • Case Studies :
    • A clinical trial involving patients with Parkinson's disease demonstrated significant improvements in motor function when treated with this compound compared to placebo controls. The study highlighted enhanced patient mobility and reduced "off" time during treatment cycles .
    • Another case study reported on a patient with orthostatic hypotension who experienced marked improvements in blood pressure regulation after administration of the compound, indicating its multifaceted therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Dopaminergic ActivityIncreases dopamine synthesisClinical Trials
NeuroprotectionProtects dopaminergic neuronsLaboratory Studies
Blood Pressure RegulationImproves orthostatic hypotensionCase Studies

Properties

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.